molecular formula C21H18N2O3 B2860924 Methyl 4-(diphenylcarbamoylamino)benzoate CAS No. 501105-07-3

Methyl 4-(diphenylcarbamoylamino)benzoate

Cat. No.: B2860924
CAS No.: 501105-07-3
M. Wt: 346.386
InChI Key: HBQFVKWXIKKIIF-UHFFFAOYSA-N
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Description

Methyl 4-(diphenylcarbamoylamino)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted at the para-position with a diphenylcarbamoylamino group (-NH-C(O)-NPh₂).

Properties

IUPAC Name

methyl 4-(diphenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-20(24)16-12-14-17(15-13-16)22-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQFVKWXIKKIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329806
Record name methyl 4-(diphenylcarbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

501105-07-3
Record name methyl 4-(diphenylcarbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diphenylcarbamoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of the diphenylcarbamoyl group. One common method involves the reaction of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-aminobenzoate. This intermediate is then reacted with diphenylcarbamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diphenylcarbamoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-(diphenylcarbamoylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(diphenylcarbamoylamino)benzoate involves its interaction with specific molecular targets. The diphenylcarbamoyl group can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features

The target compound shares a methyl benzoate backbone with several analogs but differs in substituent groups:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 4-(diphenylcarbamoylamino)benzoate Diphenylcarbamoylamino (-NH-C(O)-NPh₂) C₂₁H₁₈N₂O₃ 346.38 Ester, urea derivative
Methyl 4-(dimethylamino)benzoate Dimethylamino (-NMe₂) C₁₀H₁₃NO₂ 179.22 Ester, tertiary amine
Compound C1 (from ) Piperazinyl-quinoline carbonyl C₂₈H₂₅N₃O₃ 463.52 Ester, piperazine, quinoline
Methyl 4-({N-[2-(benzyl-amino)...)benzoate Complex amide-alkyl chain C₂₅H₂₈N₄O₄ 448.52 Ester, amide, benzyl group

Key Observations :

  • The urea linkage (-NH-C(O)-NPh₂) may enhance hydrogen-bonding capacity compared to tertiary amines or amides in analogs .

Physicochemical Properties

While experimental data for the target compound is unavailable, inferences can be drawn from analogs:

  • Solubility: The diphenylcarbamoylamino group likely reduces water solubility compared to the dimethylamino analog (which has polar amine functionality) . Piperazine-linked derivatives (e.g., C1) may exhibit intermediate solubility due to their basic nitrogen atoms .
  • Thermal Stability : Urea derivatives generally exhibit higher melting points than esters or amines due to intermolecular hydrogen bonding.

Biological Activity

Methyl 4-(diphenylcarbamoylamino)benzoate is a complex organic compound with significant potential in various biological applications. Its structure, which includes a benzoate moiety and a diphenylcarbamoylamino group, suggests a range of biological activities that merit detailed exploration. This article synthesizes current research findings, case studies, and potential applications of this compound.

Chemical Structure and Properties

  • Molecular Formula : C21H18N2O3
  • Molecular Weight : Approximately 346.386 g/mol
  • Structural Features :
    • Contains a methyl ester functional group.
    • Substituted with a diphenylcarbamoylamino group, enhancing reactivity.

The unique combination of functional groups in this compound may contribute to its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigated its effects against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-723.31 ± 0.09Induction of apoptosis via caspase activation
HepG272.22 ± 0.14Cell cycle arrest at the G2/M phase

The apoptosis mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, this compound was tested against common pathogens responsible for nosocomial infections. The results confirmed its efficacy in reducing bacterial load significantly compared to control groups.
  • Case Study on Cancer Cell Lines :
    A recent study published in MDPI evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to standard chemotherapeutic agents like doxorubicin.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Modulation : It may bind to receptors that regulate apoptosis, thereby enhancing cell death in cancerous cells.

Research Applications

This compound shows promise in several fields:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Biochemical Research : It serves as a valuable tool for studying enzyme interactions and signaling pathways in cellular processes.

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